Trimethylnonanol
Description
Trimethylnonanol (CAS 123-17-1), systematically named 2,6,8-trimethyl-4-nonanol, is a branched tertiary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . Its structure features a hydroxyl group at the fourth carbon of a nonane backbone, with methyl groups at positions 2, 6, and 8, conferring significant steric hindrance and hydrophobicity. This compound is utilized in diverse industrial applications, including:
Properties
CAS No. |
1331-51-7 |
|---|---|
Molecular Formula |
C10H14N4O4 |
Synonyms |
Trimethylnonanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorinated Derivatives: 2,4,8-Trimethyl-2,4,8-trichloro-6-nonanol
- Molecular Formula : C₁₂H₂₃Cl₃O (estimated).
- Molecular Weight : ~273.7 g/mol (calculated).
- Structural Features : Chlorine atoms replace hydrogen at positions 2, 4, and 8, enhancing electrophilicity and reactivity.
- Applications: Effective chain terminator in polyurethane production due to increased steric and electronic effects compared to Trimethylnonanol .
- Research Findings : Preferred in polyurethane systems requiring precise molecular weight control, though higher toxicity limits its use in consumer products .
Ethoxylated Derivatives: Ethoxylated this compound (TERGITOL® TMN-6)
- General Formula : C₁₂H₂₆O-(CH₂CH₂O)₆.
- Structural Features : Ethylene oxide groups added to the hydroxyl group, increasing hydrophilicity.
- Applications: Nonionic surfactant in cement spacers, agricultural adjuvants, and industrial cleaners .
- Research Findings : Demonstrated superior surface tension reduction (≤30 mN/m) compared to linear alcohol ethoxylates .
Sulphate Ester: this compound Sulphate
- Molecular Formula : C₁₂H₂₅O₄S.
- Molecular Weight : 265.15 g/mol .
- Structural Features : Sulphate group enhances water solubility and bioactivity.
- Applications : Identified as an oxylipid with antimicrobial properties in plant metabolomics studies .
- Research Findings: Exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC ~50 µg/mL) but lower efficacy than phenolic derivatives .
Structural Isomers: syn,syn-2,4,6-Trimethylnonanol
- Molecular Formula: C₁₂H₂₆O (same as this compound).
- Structural Features : Methyl groups at positions 2, 4, and 6, altering branching symmetry.
- Applications : Intermediate in pheromone synthesis for parasitic wasps (Trichogramma turke) .
- Research Findings : Enantiomers separated via advanced chromatographic methods, highlighting stereochemical significance in biological signaling .
Data Table: Comparative Analysis of this compound and Analogues
Key Research Findings and Industrial Relevance
- This compound’s branched structure enhances thermal stability in polyurethanes, with degradation temperatures exceeding 250°C .
- Ethoxylated derivatives show low foam formation and high compatibility with hydrocarbons, making them ideal for oilfield cement spacers .
- This compound Sulphate’s bioactivity is pH-dependent, with optimal antimicrobial performance at neutral pH .
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